molecular formula C10H13NO2 B8624751 N-(2-hydroxyphenethyl)acetamide

N-(2-hydroxyphenethyl)acetamide

Cat. No.: B8624751
M. Wt: 179.22 g/mol
InChI Key: QELDGLBOXUMMTK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenethyl)acetamide (IUPAC name: N-[2-(2-hydroxyphenyl)ethyl]acetamide) is a phenolic acetamide derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Structurally, it consists of a phenethyl backbone substituted with a hydroxyl group at the ortho position and an acetylated amine group. This compound has been identified in natural sources, such as fungal metabolites from Fusarium sp. and Streptomyces spp. , and has demonstrated bioactivity, including antimicrobial and cytotoxic properties . Its synthesis typically involves acetylation of 2-hydroxyphenethylamine with acetic anhydride or acetyl chloride under mild conditions .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[2-(2-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

QELDGLBOXUMMTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-hydroxyphenethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at a temperature range of 50-60°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.

Major Products:

    Oxidation: Formation of 2-acetamidoacetophenone.

    Reduction: Formation of 2-(2-hydroxyphenyl)ethylamine.

    Substitution: Formation of 2-(2-chloroethyl)phenol.

Scientific Research Applications

N-(2-hydroxyphenethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2-hydroxyphenethyl)acetamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₃NO₂ -OH (ortho), -NHCOCH₃ 179.22 Phenolic hydroxyl enhances solubility; acetyl group stabilizes amide bond
N-(2-Methylbutyl)acetamide C₇H₁₅NO -CH₂CH(CH₃)₂, -NHCOCH₃ 129.20 Aliphatic chain reduces polarity; lower solubility in water
N-(3-Acetyl-2-thienyl)acetamide C₈H₉NO₂S -S-thiophene, -COCH₃ 199.23 Thiophene ring increases lipophilicity; potential for π-π interactions
N-(4-Nitrophenyl)acetamide C₈H₈N₂O₃ -NO₂ (para), -NHCOCH₃ 180.16 Electron-withdrawing nitro group reduces basicity; higher thermal stability
Alachlor C₁₄H₂₀ClNO₂ -Cl, -OCH₃, -CH₂CH₃ 269.77 Herbicidal activity; metabolized to carcinogenic intermediates

Metabolic and Stability Profiles

  • This compound : Stable under physiological pH; hydroxyl group may facilitate glucuronidation or sulfation in vivo .
  • N-(1-Hydroxy-2-fluorenyl)acetamide : Rapidly deacetylated by rat liver homogenates to form reactive intermediates, a process inhibited by potassium fluoride .
  • Alachlor : Metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) in rats but minimally in humans, highlighting species-specific toxicity risks .

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